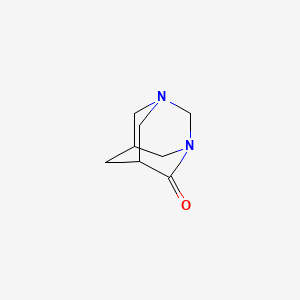
6-羟基喹啉-2-腈
描述
Molecular Structure Analysis
The molecular structure of 6-Hydroxyquinoline-2-carbonitrile is characterized by a bicyclic compound that consists of a pyridine ring fused to phenol . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .科学研究应用
光化学合成
6-羟基喹啉-2-腈已用于光化学反应中。Kaneko 等人 (1974) 探讨了 2-氰基喹啉 1-氧化物的裂解,导致形成 6-烷氧基和 6-氯喹啉 2-腈。本研究展示了其在新型光烷氧基化反应中的应用 (Kaneko 等人,1974)。
缓蚀
喹啉衍生物,包括与 6-羟基喹啉-2-腈在结构上相关的衍生物,已被研究作为缓蚀剂。Singh 等人 (2016) 研究了它们在酸性介质中保护低碳钢的有效性,突出了它们在工业应用中的潜力 (Singh, Srivastava, & Quraishi, 2016)。
化学转化
Ibrahim 和 El-Gohary (2016) 对结构与 6-羟基喹啉-2-腈相似的化合物 6-甲基色酮-3-腈的化学反应性进行的研究,提供了对导致各种杂环系统的亲核反应的见解。本研究有助于理解相关喹啉腈的化学行为 (Ibrahim & El-Gohary, 2016)。
安全和危害
The safety data sheet for a similar compound, 8-Hydroxyquinoline-2-carbonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
6-Hydroxyquinoline-2-carbonitrile, similar to other 8-hydroxyquinoline (8HQ) compounds, has been found to have a strong affinity for metal ions, including Cu^2+, Zn^2+, Bi^2+, Mn^2+, Mg^2+, Cd^2+, Ni^2+, Fe^3+, and Al^3+ . These metal ions are the primary targets of 6-Hydroxyquinoline-2-carbonitrile and play crucial roles in various biological processes.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in the 6-Hydroxyquinoline-2-carbonitrile structure makes it a good monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions. This interaction with metal ions leads to changes in cellular metal ion homeostasis .
Biochemical Pathways
The interaction of 6-Hydroxyquinoline-2-carbonitrile with metal ions can affect various biochemical pathways. For instance, it has been suggested that 8HQ compounds can cause toxic intracellular copper accumulation, leading to apoptosis in cancer cells . .
Result of Action
The result of the action of 6-Hydroxyquinoline-2-carbonitrile is largely dependent on its interaction with metal ions. In cancer cells, for example, it has been suggested that 8HQ compounds can induce apoptosis by causing toxic intracellular copper accumulation . .
生化分析
Biochemical Properties
6-Hydroxyquinoline-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions such as Cu2+, Zn2+, and Fe3+, which can affect the activity of metalloenzymes . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and conditions.
Cellular Effects
The effects of 6-Hydroxyquinoline-2-carbonitrile on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549 . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death.
Molecular Mechanism
At the molecular level, 6-Hydroxyquinoline-2-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity . Additionally, it can interfere with gene expression by binding to DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxyquinoline-2-carbonitrile can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis observed over extended periods.
Dosage Effects in Animal Models
The effects of 6-Hydroxyquinoline-2-carbonitrile vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Hydroxyquinoline-2-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites that can be excreted from the body.
Transport and Distribution
Within cells and tissues, 6-Hydroxyquinoline-2-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its lipophilicity, which affects its ability to cross cell membranes.
Subcellular Localization
The subcellular localization of 6-Hydroxyquinoline-2-carbonitrile is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy in biochemical reactions.
属性
IUPAC Name |
6-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFQKRWFXAANSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560170 | |
| Record name | 6-Hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52313-34-5 | |
| Record name | 6-Hydroxyquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)




![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)






